molecular formula C15H24F3N3O3 B6773580 N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide

Cat. No.: B6773580
M. Wt: 351.36 g/mol
InChI Key: DAQBPFLIVNZTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide is a synthetic organic compound with a complex structure, characterized by the presence of a cyclobutyl ring, an imidazolidine ring, and a trifluoroethyl group

Properties

IUPAC Name

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F3N3O3/c1-9(2)24-11-5-10(14(11,3)4)19-13(23)20-6-12(22)21(8-20)7-15(16,17)18/h9-11H,5-8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQBPFLIVNZTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1(C)C)NC(=O)N2CC(=O)N(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.

    Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the cyclobutyl ring using an appropriate alkyl halide under basic conditions.

    Synthesis of the Imidazolidine Ring: The imidazolidine ring is formed through a condensation reaction between a diamine and a carbonyl compound.

    Attachment of the Trifluoroethyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable subject for exploring new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoroethyl group is particularly interesting for studying fluorine’s effects on biological systems.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolidine ring suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group may enhance binding affinity or alter the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide: can be compared with other imidazolidine derivatives, such as:

Uniqueness

The unique combination of a cyclobutyl ring, an imidazolidine ring, and a trifluoroethyl group distinguishes this compound from other similar molecules. This structural uniqueness may confer specific reactivity and biological activity profiles, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.